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molecular formula C8H19N<br>(CH3CH2CH2CH2)2NH<br>C8H19N B089481 Dibutylamine CAS No. 111-92-2

Dibutylamine

Cat. No. B089481
M. Wt: 129.24 g/mol
InChI Key: JQVDAXLFBXTEQA-UHFFFAOYSA-N
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Patent
US07732644B2

Procedure details

A 2 L four-necked flask equipped with a stirrer, a thermometer and a reflux condenser was charged with 762 g (6.0 mol) of n-octanal, 520 g (6.4 mol) of a 37% by mass formaldehyde aqueous solution, 15 g (0.33 mol) of dibutyl amine and 10 g (0.06 mol) of decanoic acid, and the contents in the flask were stirred while heating at 95° C. After the elapse of 45 min, it was confirmed that no n-octanal was present in the raw mixture, and then the mixture was cooled and separated into two layers. The thus separated organic layer was subjected to distillation treatment, thereby obtaining 790 g (5.4 mol) of a-methylene octanal (purity as measured by gas chromatography: 95%) (yield based on theoretical amount: 90%).
Quantity
762 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
raw mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C=O.[CH2:12](NCCCC)CCC.C(O)(=O)CCCCCCCCC>>[CH2:12]=[C:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH:1]=[O:9]

Inputs

Step One
Name
Quantity
762 g
Type
reactant
Smiles
C(CCCCCCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
15 g
Type
reactant
Smiles
C(CCC)NCCCC
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCCCCCC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)=O
Step Three
Name
raw mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the contents in the flask were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L four-necked flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
After the elapse of 45 min, it
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
separated into two layers
DISTILLATION
Type
DISTILLATION
Details
The thus separated organic layer was subjected to distillation treatment

Outcomes

Product
Name
Type
product
Smiles
C=C(C=O)CCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.4 mol
AMOUNT: MASS 790 g
YIELD: CALCULATEDPERCENTYIELD 1636.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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